

# Technical Support Center: Preventing DNA Co-precipitation with Lithium Chloride

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## Compound of Interest

Compound Name: *Lithium chloride hydrate*

Cat. No.: *B090770*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the co-precipitation of DNA with lithium chloride (LiCl) during nucleic acid purification.

## Troubleshooting Guide

This guide addresses common issues encountered during LiCl precipitation, offering potential causes and solutions in a question-and-answer format.

### Question: I see a significant amount of DNA in my RNA sample after LiCl precipitation. What went wrong?

Possible Cause 1: LiCl Concentration is Too High

While LiCl is used for the selective precipitation of RNA, very high concentrations can also cause DNA to precipitate.<sup>[1][2]</sup> It has been observed that extremely high concentrations of LiCl (e.g., 13 molal) will precipitate DNA out of solution.<sup>[1]</sup>

Solution:

- Ensure the final LiCl concentration in your sample is optimal for selective RNA precipitation, typically between 2.0 M and 3.0 M.<sup>[3][4]</sup> A concentration of 2.5 M is frequently recommended.<sup>[3][5]</sup>

- Carefully calculate the volume of your RNA solution and the LiCl stock to achieve the desired final concentration.

Possible Cause 2: Incubation Temperature is Too Low or Incubation Time is Too Long

Lower temperatures and longer incubation times can sometimes promote the precipitation of less soluble molecules, potentially including high molecular weight DNA.

Solution:

- Follow the recommended incubation temperature and time from your protocol. Incubation at -20°C for 30 minutes is a common recommendation.[\[3\]](#)[\[6\]](#)
- One study on removing RNA from genomic DNA found that incubation at 5°C for 10 minutes was efficient.[\[4\]](#)

Possible Cause 3: Inadequate Washing of the Pellet

Residual salts, including LiCl, can be trapped in the nucleic acid pellet if not washed properly.

Solution:

- Always wash the pellet with 70% ethanol after precipitation.[\[3\]](#)[\[6\]](#) This step is crucial for removing residual salts.
- Ensure the ethanol is cold, as this can help prevent the pellet from dissolving while washing away the salt.

**Question: My downstream applications (e.g., RT-PCR, in vitro translation) are inhibited after LiCl precipitation. Why is this happening?**

Possible Cause: Residual Chloride Ions

Chloride ions from LiCl can inhibit enzymes like reverse transcriptase and DNA polymerase, which are essential for many downstream applications.[\[7\]](#)[\[8\]](#)

Solution:

- Perform a thorough 70% ethanol wash of the pellet to remove any remaining LiCl.[3]
- Ensure the pellet is adequately, but not overly, dried before resuspension to remove all traces of ethanol.
- If problems persist, consider using sodium acetate for precipitation, especially for RNA intended for in vitro translation or reverse transcription.[7]

## Experimental Protocols

### Protocol 1: Selective Precipitation of RNA with LiCl

This protocol is designed to maximize RNA yield while minimizing DNA co-precipitation.

Materials:

- RNA sample in an aqueous solution
- 8 M sterile, nuclease-free LiCl solution
- Nuclease-free water
- 70% ethanol (made with nuclease-free water), chilled at -20°C
- Microcentrifuge
- Nuclease-free microcentrifuge tubes

Procedure:

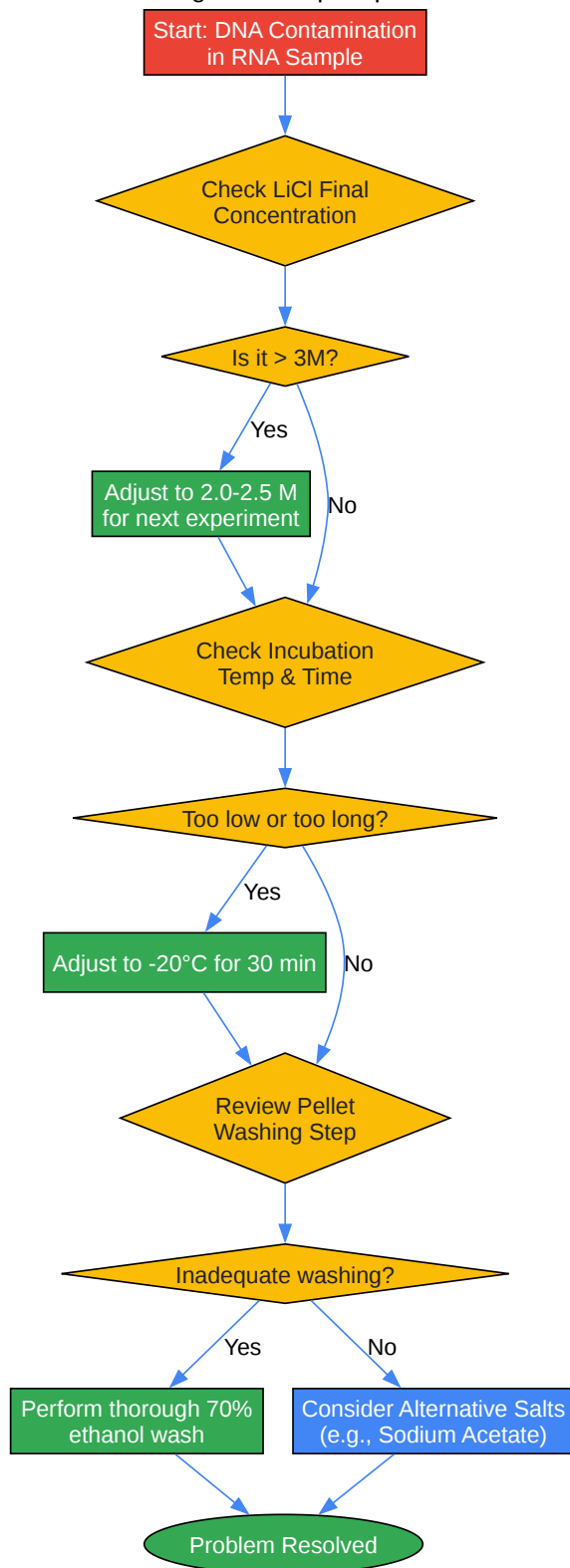
- Measure the volume of your RNA sample.
- Add 0.1 volume of 8 M LiCl to your RNA solution. For example, add 10 µL of 8 M LiCl to a 100 µL RNA sample for a final concentration of approximately 0.73 M. Note: Some protocols call for a higher final concentration of 2.5 M.[3]
- Mix the solution thoroughly by vortexing gently.

- Incubate the mixture at -20°C for at least 30 minutes.[\[3\]](#)[\[6\]](#)
- Centrifuge the sample at maximum speed (e.g., 12,000 x g) in a microcentrifuge for 15 minutes at 4°C.[\[3\]](#)
- Carefully decant the supernatant, which contains the DNA and other soluble components.
- Wash the RNA pellet by adding 500 µL of cold 70% ethanol.
- Centrifuge at maximum speed for 5 minutes at 4°C.
- Carefully decant the ethanol wash.
- Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to resuspend.
- Resuspend the RNA pellet in a suitable volume of nuclease-free water or buffer (e.g., TE buffer).

## Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting DNA co-precipitation with LiCl.

## Troubleshooting DNA Co-precipitation with LiCl

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